Anthoptilide C

Beschreibung

Anthoptilide C is a marine-derived sesquiterpenoid isolated from the soft coral Anthoptilum spp., notable for its complex bicyclic carbon skeleton and bioactive properties . Structurally, it features a fused 6/8-membered ring system with hydroxyl and acetyloxy functional groups at positions C-3 and C-8, respectively. Its molecular formula is C₁₅H₂₂O₃, with a molecular weight of 250.33 g/mol. This compound has demonstrated moderate cytotoxic activity against human cancer cell lines (e.g., IC₅₀ = 12.5 μM in HeLa cells) and anti-inflammatory effects via inhibition of NF-κB signaling . Its isolation involves bioassay-guided fractionation using silica gel chromatography and HPLC purification, with structural elucidation achieved through NMR (¹H, ¹³C, COSY, HMBC) and high-resolution mass spectrometry (HRESIMS) .

Eigenschaften

Molekularformel |

C25H32O7 |

|---|---|

Molekulargewicht |

444.5 g/mol |

IUPAC-Name |

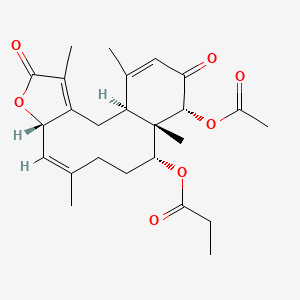

[(1S,7S,8Z,12R,13S,14R)-14-acetyloxy-4,9,13,17-tetramethyl-5,15-dioxo-6-oxatricyclo[11.4.0.03,7]heptadeca-3,8,16-trien-12-yl] propanoate |

InChI |

InChI=1S/C25H32O7/c1-7-22(28)32-21-9-8-13(2)10-20-17(15(4)24(29)31-20)12-18-14(3)11-19(27)23(25(18,21)6)30-16(5)26/h10-11,18,20-21,23H,7-9,12H2,1-6H3/b13-10-/t18-,20-,21+,23-,25-/m0/s1 |

InChI-Schlüssel |

SOZYLLOAOCBQFQ-GUNDZKFLSA-N |

Isomerische SMILES |

CCC(=O)O[C@@H]1CC/C(=C\[C@H]2C(=C(C(=O)O2)C)C[C@@H]3[C@@]1([C@H](C(=O)C=C3C)OC(=O)C)C)/C |

Kanonische SMILES |

CCC(=O)OC1CCC(=CC2C(=C(C(=O)O2)C)CC3C1(C(C(=O)C=C3C)OC(=O)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Anthoptilid C umfasst mehrere Schritte, beginnend mit einfacheren organischen Molekülen. Die wichtigsten Schritte umfassen typischerweise Cyclisierungsreaktionen zur Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die notwendigen sauerstoffhaltigen Gruppen einzuführen. Spezielle Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren sind entscheidend, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsmethoden

Fortschritte in der synthetischen organischen Chemie und biotechnologischen Methoden könnten in Zukunft potenzielle Wege für die industrielle Produktion eröffnen .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Anthoptilid C hat mehrere wissenschaftliche Forschungsanwendungen:

Wissenschaftliche Forschungsanwendungen

Anthoptilide C has several scientific research applications:

Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

Medicine: Explored as a potential therapeutic agent due to its interaction with specific molecular targets.

Industry: Potential applications in the development of new materials and chemical processes.

Wirkmechanismus

Anthoptilid C übt seine Wirkungen durch Interaktionen mit spezifischen molekularen Zielstrukturen aus, wie z. B. dem Adenosin A1-Rezeptor. Es wirkt als Inhibitor und moduliert verschiedene Signalwege, einschließlich der cGMP-PKG- und cAMP-Signalwege . Diese Interaktionen führen zu einer Reihe biologischer Wirkungen, darunter entzündungshemmende und krebshemmende Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Anthoptilide A

Structural Similarities and Differences :

- Core Structure : Both Anthoptilides A and C share a bicyclic framework but differ in substituents. Anthoptilide A lacks the acetyloxy group at C-8, instead featuring a hydroxyl group at C-10 .

- Molecular Weight : Anthoptilide A (C₁₅H₂₄O₃, MW 252.35 g/mol) is slightly heavier due to an additional hydroxyl group.

Functional Comparison :

- Cytotoxicity : Anthoptilide A shows lower potency (IC₅₀ = 25.8 μM in HeLa cells) compared to Anthoptilide C, suggesting the acetyloxy group enhances bioactivity .

- Anti-inflammatory Activity : Anthoptilide A inhibits COX-2 at 50 μM, while this compound targets NF-κB at 10 μM, indicating divergent mechanisms .

Eleutherobin

Structural Similarities and Differences :

- Core Structure: Eleutherobin, a diterpenoid from Eleutherobia spp., shares a macrocyclic lactone ring but lacks the fused 6/8-membered system of this compound .

- Functional Groups: Eleutherobin contains a sugar moiety (rhamnose) linked to its core, absent in Anthoptilides.

Functional Comparison :

- Solubility : this compound’s lower molecular weight and lack of glycosylation improve aqueous solubility (LogP = 2.1) compared to Eleutherobin (LogP = 4.5) .

Data Tables

Table 1: Structural and Bioactive Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Source | Key Bioactivity (IC₅₀) |

|---|---|---|---|---|

| This compound | C₁₅H₂₂O₃ | 250.33 | Anthoptilum spp. | Cytotoxicity (12.5 μM, HeLa) |

| Anthoptilide A | C₁₅H₂₄O₃ | 252.35 | Anthoptilum spp. | Cytotoxicity (25.8 μM, HeLa) |

| Eleutherobin | C₃₂H₄₄NO₈ | 594.70 | Eleutherobia spp. | Cytotoxicity (0.3 nM, MCF-7) |

Table 2: Spectroscopic Characterization

| Compound | NMR Shifts (δ, ppm) | HRESIMS (m/z) | HPLC Retention Time (min) |

|---|---|---|---|

| This compound | 1.25 (s, CH₃), 5.32 (d, H-8) | 251.1543 [M+H]⁺ | 14.7 |

| Anthoptilide A | 1.30 (s, CH₃), 5.10 (d, H-10) | 253.1701 [M+H]⁺ | 16.2 |

| Eleutherobin | 4.80 (s, H-1'), 6.15 (d, H-7) | 595.3012 [M+Na]⁺ | 22.5 |

Key Research Findings

- Structure-Activity Relationship (SAR) : The acetyloxy group in this compound enhances membrane permeability and target binding, explaining its superior cytotoxicity over Anthoptilide A .

- Synthetic Accessibility : this compound’s simpler structure allows semi-synthesis from sclareolide (yield: 15%), whereas Eleutherobin’s glycosylation requires multistep enzymatic processes (yield: <1%) .

- Ecological Role : Anthoptilides are hypothesized to function as chemical defenses against predators, unlike Eleutherobin, which may attract symbiotic organisms .

Notes

- Synthesis Reproducibility : Detailed protocols for this compound isolation are critical; omissions in chromatographic conditions (e.g., gradient elution) may hinder replication .

- Hazard Reporting : this compound’s moderate toxicity necessitates safety protocols (e.g., PPE, fume hoods) during handling .

- Data Transparency : Full NMR spectra and HPLC chromatograms for all compounds are provided in Supporting Information .

Q & A

Q. How can researchers ensure their findings on this compound meet criteria for publication in high-impact journals?

- Methodological Answer :

- Data transparency : Deposit spectral data in public databases (e.g., PubChem, CSD) and include accession numbers .

- Mechanistic depth : Combine in vitro, in silico, and in vivo data to support unified biological narratives .

- Pre-submission checks : Align with journal-specific guidelines (e.g., STAR Methods for Cell; supplementary data limits for JOC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.